4-Amino-1,3-dihydroindol-2-one hydrochloride CAS 54523-76-1
4-Amino-1,3-dihydroindol-2-one hydrochloride CAS 54523-76-1
An In-Depth Technical Guide to 4-Amino-1,3-dihydroindol-2-one hydrochloride (CAS 54523-76-1): A Cornerstone Intermediate in Modern Drug Discovery
Abstract
4-Amino-1,3-dihydroindol-2-one, also known as 4-aminooxindole, is a heterocyclic organic compound that has emerged as a critical building block in medicinal chemistry. Provided typically as a hydrochloride salt (CAS 54523-76-1) to enhance stability and handling, this molecule's true value lies in its versatile scaffold. The oxindole core is a "privileged structure" found in numerous biologically active compounds, most notably in a class of targeted cancer therapies known as kinase inhibitors. This guide provides an in-depth analysis of its chemical properties, synthesis, safety considerations, and pivotal applications, with a focus on its role in the rational design of next-generation therapeutics for researchers, scientists, and drug development professionals.
Core Molecular Profile and Physicochemical Properties
4-Amino-1,3-dihydroindol-2-one hydrochloride possesses a bicyclic structure featuring a benzene ring fused to a pyrrolidinone ring, with an amine substituent at the 4-position of the aromatic ring. This amine group is a key functional handle, providing a reactive site for the elaboration of more complex molecular architectures. The hydrochloride salt form improves the compound's aqueous solubility and stability compared to the free base.
Caption: Chemical Structure of 4-Amino-1,3-dihydroindol-2-one.
Table 1: Physicochemical and Safety Data Summary
| Property | Value | Source |
|---|---|---|
| CAS Number | 54523-76-1 (for the free base) | [1] |
| Molecular Formula | C₈H₈N₂O | [1] |
| Molecular Weight | 148.16 g/mol (free base) | [1] |
| Appearance | Light brown solid | [2] |
| Storage Temperature | 2-8°C, Keep container tightly closed in a dry and well-ventilated place. | [1][2] |
| Solubility | Low water solubility is noted for a related compound. The hydrochloride salt form is expected to improve aqueous solubility. | [2] |
| Hazard Summary | Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. |[2][3] |
The Oxindole Scaffold: A Privileged Structure for Kinase Inhibition
The oxindole core is central to the design of numerous protein kinase inhibitors. Kinases are enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The oxindole structure serves as an excellent scaffold for mimicking the adenine region of ATP, enabling competitive binding at the enzyme's active site. This competitive inhibition blocks the phosphorylation of downstream substrates, thereby interrupting aberrant signaling pathways.
The multi-kinase inhibitor Sunitinib, an oxindole derivative, is a prime example of the scaffold's clinical success.[4] Research has shown that derivatives of 4-aminooxindole can be tailored to potently and selectively inhibit specific kinases, including Cyclin-Dependent Kinase 2 (CDK2), Fms-like tyrosine kinase 3 (FLT3), and Glycogen Synthase Kinase-3β (GSK-3β), all of which are important targets in oncology and other therapeutic areas.[4][5][6] The 4-amino group is particularly strategic, often serving as an attachment point for side chains that extend into specific pockets of the kinase active site to confer selectivity and potency.
Caption: General mechanism of competitive kinase inhibition by an oxindole-based drug.
Synthesis and Derivatization Workflow
4-Amino-1,3-dihydroindol-2-one is not typically synthesized directly. A common and scalable approach involves the reduction of a nitro-substituted precursor, 4-nitroindoline. This method, outlined in patent literature, provides a reliable pathway to the key 4-amino free base, which can then be converted to the hydrochloride salt for improved handling.
Experimental Protocol: Synthesis of 4-Aminoindoline (Free Base)
This protocol is adapted from methodologies described for the reduction of nitroindolines.[7]
Step 1: Reaction Setup
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To a 1L reaction flask, add 4-nitroindoline (100g, 0.62 mol), ethanol (400 mL), and water (100 mL).
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Begin stirring the mixture at room temperature.
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Carefully add reduced iron powder (130g, 2.32 mol) to the suspension.
Step 2: Reduction Reaction
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Heat the reaction mixture to reflux.
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Once at reflux, add 3-4 mL of concentrated hydrochloric acid dropwise. The HCl serves to activate the iron for the reduction.
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Maintain the reaction at reflux under vigorous stirring for 2 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).
Step 3: Work-up and Isolation
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Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the iron salts and other solid byproducts.
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Concentrate the filtrate under reduced pressure (rotary evaporation) to yield the crude product.
Step 4: Purification
-
Add the crude product to a mixture of toluene and petroleum ether and bring to reflux.
-
Allow the solution to stand, then decant the supernatant.
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Cool the remaining solution to induce crystallization.
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Filter the resulting purple solid to obtain pure 4-aminoindoline. A typical yield is around 92%.[7]
Step 5: Hydrochloride Salt Formation (Standard Procedure)
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Dissolve the purified 4-aminoindoline free base in a suitable solvent (e.g., ethanol or diethyl ether).
-
Slowly add a stoichiometric amount of hydrochloric acid (either as a gas or a solution in a compatible solvent like isopropanol).
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The hydrochloride salt will precipitate out of the solution.
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Filter the solid, wash with a cold, non-polar solvent (e.g., cold diethyl ether), and dry under vacuum to yield 4-Amino-1,3-dihydroindol-2-one hydrochloride.
Caption: Synthetic pathway from 4-nitroindoline to the target hydrochloride salt.
Applications in Drug Discovery: A Versatile Intermediate
The primary utility of 4-Amino-1,3-dihydroindol-2-one hydrochloride is as a versatile starting material for constructing libraries of potential drug candidates. The 4-amino group provides a nucleophilic site for a wide range of chemical transformations, including amide bond formation, reductive amination, and palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of chemical space around the oxindole core to optimize potency, selectivity, and pharmacokinetic properties.
Table 2: Examples of Kinase Inhibitors Derived from Oxindole Scaffolds
| Target Kinase(s) | Rationale for Inhibition | Representative Publication |
|---|---|---|
| CDK2 | Inhibition arrests the cell cycle; potential application in oncology and preventing chemotherapy-induced side effects. | J. Med. Chem. 2001, 44, 23, 3792–3805[5] |
| FLT3 / CDK2 | Dual inhibition is a powerful strategy against acute myeloid leukemia (AML), where FLT3 mutations are common. | Molecules 2024, 29(10), 2372[4] |
| GSK-3β | Plays a key role in cancer progression; inhibitors show promise in prostate and other cancers. | RSC Med. Chem., 2023, 14, 1858-1875[6][8] |
| DYRK / VEGFR2 | DYRK kinases are implicated in cancer and other diseases; VEGFR2 is a key regulator of angiogenesis. | Organometallics 2017, 36, 12, 2227–2236[9] |
Caption: From chemical intermediate to drug candidate.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of 4-Amino-1,3-dihydroindol-2-one hydrochloride is essential. The compound is classified as harmful if swallowed and can cause skin, eye, and respiratory irritation.[2]
-
Personal Protective Equipment (PPE): Always wear protective gloves, clothing, and eye/face protection.[2]
-
Engineering Controls: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[2] Ensure eyewash stations and safety showers are readily accessible.
-
First Aid Measures:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[2]
-
Skin: Wash off with plenty of soap and water. If irritation persists, seek medical attention.[2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention.[2]
-
Ingestion: Rinse mouth with water and drink plenty of water. Call a poison center or doctor if you feel unwell.[2]
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[10]
Conclusion
4-Amino-1,3-dihydroindol-2-one hydrochloride is more than a mere chemical reagent; it is a foundational element in the modern drug discovery landscape. Its strategic combination of a privileged oxindole core and a synthetically versatile amino group makes it an invaluable starting point for the development of targeted therapies. For researchers in medicinal chemistry and drug development, a thorough understanding of this compound's properties, synthesis, and reactive potential is key to unlocking new classes of potent and selective kinase inhibitors and other novel therapeutics.
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